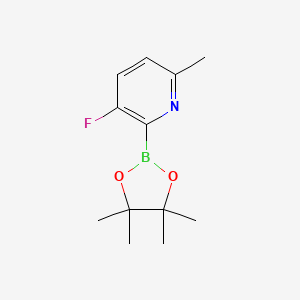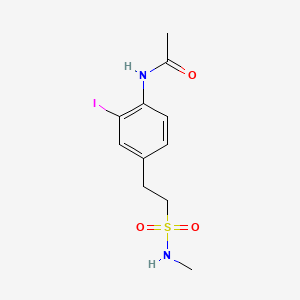
1-aminocyclobutane-1-carbonitrile
Overview
Description
1-Aminocyclobutane-1-carbonitrile is an organic compound with the molecular formula C5H8N2 It is characterized by a cyclobutane ring substituted with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with ammonia and hydrogen cyanide can yield this compound. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 1-aminocyclobutane-1-amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 1-aminocyclobutane-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Aminocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-aminocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Its unique structure also enables it to interact with specific enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-Aminocyclopentane-1-carbonitrile: This compound features a cyclopentane ring, differing from the cyclobutane ring in 1-aminocyclobutane-1-carbonitrile.
Uniqueness: this compound is unique due to its specific ring size and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1268265-90-2 |
|---|---|
Molecular Formula |
C11H15IN2O3S |
Molecular Weight |
382.216 |
IUPAC Name |
N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide |
InChI |
InChI=1S/C11H15IN2O3S/c1-8(15)14-11-4-3-9(7-10(11)12)5-6-18(16,17)13-2/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
CBTUJZIWMGKERC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)CCS(=O)(=O)NC)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, (2-exo,3-endo)-(-)- (9CI)](/img/new.no-structure.jpg)

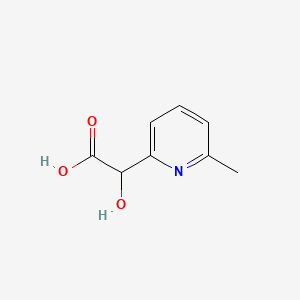
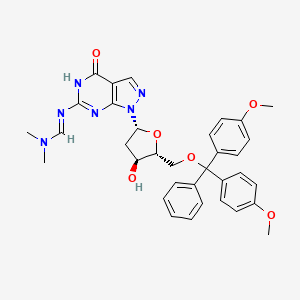
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
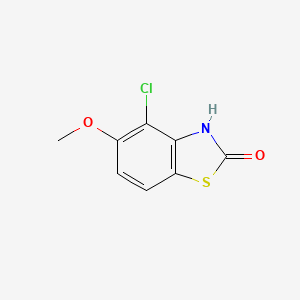
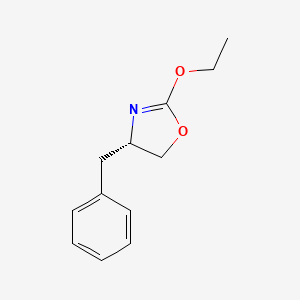
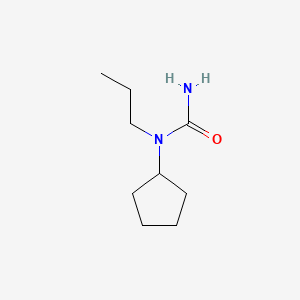
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
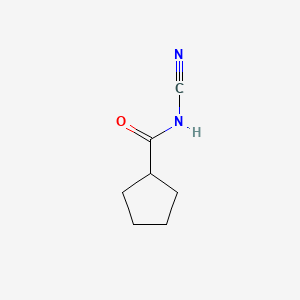
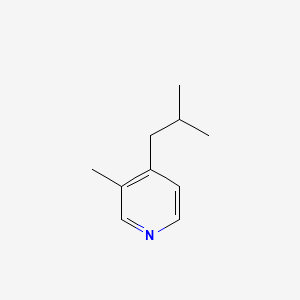
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)
